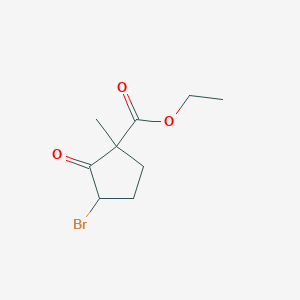
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H13BrO3. It is a derivative of cyclopentanecarboxylate, featuring a bromine atom, a methyl group, and an oxo group on the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 1-methyl-2-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Ethyl 3-amino-1-methyl-2-oxocyclopentanecarboxylate.
Reduction: Ethyl 3-bromo-1-methyl-2-hydroxycyclopentanecarboxylate.
Oxidation: Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and reduction reactions. The compound’s structure enables it to form stable intermediates and transition states, facilitating its use in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methyl-2-oxocyclopentanecarboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-oxocyclopentanecarboxylate: Lacks both the bromine and methyl groups, resulting in different reactivity and applications
Uniqueness
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The combination of the bromine, methyl, and oxo groups provides a versatile platform for various chemical transformations and research applications .
Propiedades
Número CAS |
66709-41-9 |
|---|---|
Fórmula molecular |
C9H13BrO3 |
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
ethyl 3-bromo-1-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-3-13-8(12)9(2)5-4-6(10)7(9)11/h6H,3-5H2,1-2H3 |
Clave InChI |
MPCAUOHTARGQIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(C1=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


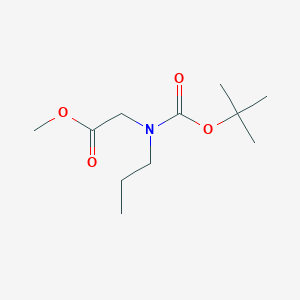
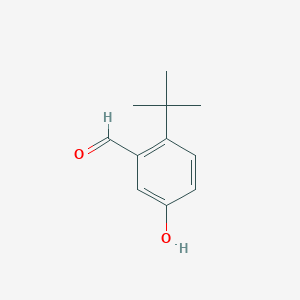
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
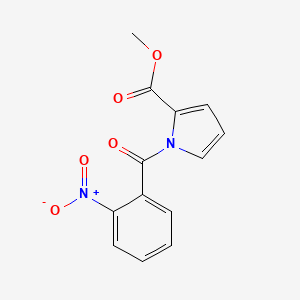
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
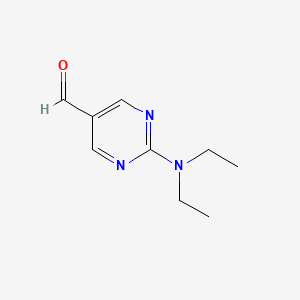
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
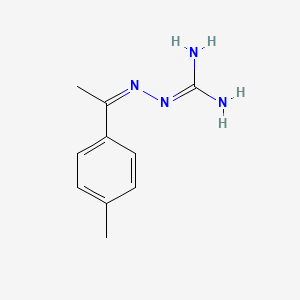
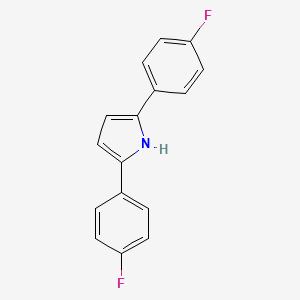
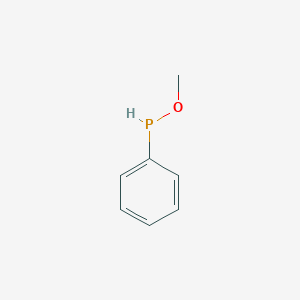
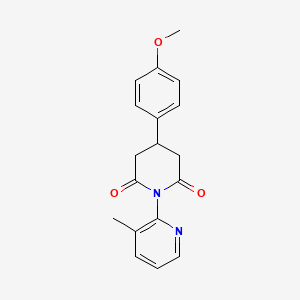
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
